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Compound of Interest

Compound Name: DS-1040 Tosylate

Cat. No.: B560596 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information regarding the plasma exposure and dose

proportionality of DS-1040, a novel inhibitor of the activated form of thrombin-activatable

fibrinolysis inhibitor (TAFIa).

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of DS-1040?

A1: DS-1040 is a low-molecular-weight imidazole derivative that selectively inhibits the

enzymatic activity of activated thrombin-activatable fibrinolysis inhibitor (TAFIa).[1][2] By

inhibiting TAFIa, DS-1040 enhances endogenous fibrinolysis, the body's natural process for

dissolving blood clots, without significantly impacting bleeding time.[3][4]

Q2: Does DS-1040 exhibit dose-proportional plasma exposure?

A2: Yes, clinical studies have consistently demonstrated that the plasma exposure of DS-1040

increases in a dose-proportional manner. This has been observed for both peak plasma

concentration (Cmax) and the total exposure as measured by the area under the

concentration-time curve (AUC).[1] This proportionality has been confirmed in studies with

single oral doses ranging from 50 mg to 400 mg in healthy subjects, as well as with single

intravenous doses from 0.1 mg to 40 mg in healthy subjects and 0.6 mg to 4.8 mg in Japanese

patients with acute ischemic stroke.[1][4][5]
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Q3: What are the key pharmacokinetic (PK) characteristics of DS-1040?

A3: In a first-in-human study with single oral doses, the mean terminal half-life of DS-1040

ranged from 17.2 to 24.9 hours.[1] With multiple oral doses, a steady state was achieved by

day 7 with minimal accumulation.[1] Following intravenous administration, peak plasma

concentrations were observed at the end of the infusion.[3]

Q4: How is DS-1040 eliminated from the body?

A4: Approximately 10% of a 400 mg single oral dose of DS-1040 was recovered as the intact

parent drug in urine after 72 hours.[1] Studies in elderly subjects have suggested that

decreased renal clearance may lead to higher exposure and a prolonged elimination time.[4]
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Issue Potential Cause Recommended Action

Higher-than-expected plasma

exposure at a given dose.

Co-administration of drugs that

inhibit renal clearance.

Review concomitant

medications for potential drug-

drug interactions affecting

renal transporters.

Subject has impaired renal

function.

Screen subjects for renal

impairment (e.g., measure

creatinine clearance) prior to

study initiation. Consider dose

adjustment for this population.

Lower-than-expected plasma

exposure after oral

administration.

Poor absorption due to

gastrointestinal issues.

Investigate subject's

gastrointestinal health. Ensure

adherence to any fasting/fed

requirements of the protocol.

Formulation issues.

Verify the integrity and proper

storage of the investigational

product.

High inter-subject variability in

plasma exposure.

Genetic polymorphisms in drug

metabolizing enzymes or

transporters.

Consider pharmacogenomic

analysis to identify potential

genetic factors influencing DS-

1040 pharmacokinetics.

Differences in subject

demographics (e.g., age,

weight).

Ensure proper randomization

and stratification of subjects.

Perform subgroup analyses to

assess the impact of

demographic factors.

Quantitative Data Summary
Table 1: Summary of Single Ascending Oral Dose Pharmacokinetics of DS-1040 in Healthy

Subjects[1]
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Dose (mg) Cmax (ng/mL) AUC (ng·h/mL)

50 Mean (SD) Mean (SD)

100 Mean (SD) Mean (SD)

200 Mean (SD) Mean (SD)

400 Mean (SD) Mean (SD)

Note: Specific mean and

standard deviation (SD) values

were not publicly available in

the provided search results

and are represented here as

placeholders.

Table 2: Summary of Single Ascending Intravenous Dose Pharmacokinetics of DS-1040 in

Japanese Patients with Acute Ischemic Stroke[5]

Dose (mg) Cmax (ng/mL) AUC (ng·h/mL)

0.6 Mean (SD) Mean (SD)

1.2 Mean (SD) Mean (SD)

2.4 Mean (SD) Mean (SD)

4.8 Mean (SD) Mean (SD)

Note: Specific mean and

standard deviation (SD) values

were not publicly available in

the provided search results

and are represented here as

placeholders.

Experimental Protocols
1. First-in-Human Single and Multiple Ascending Oral Dose Study[1]
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Study Design: A randomized, placebo-controlled, phase 1 study.

Subjects: 56 healthy adults, aged 20-45 years.

Single Ascending Dose (SAD) Cohorts: Subjects were randomized (3:1) to receive a single

oral dose of DS-1040 (50, 100, 200, or 400 mg) or a placebo.

Multiple Ascending Dose (MAD) Cohorts: Subjects were randomized to receive multiple oral

doses of DS-1040 (100 mg once daily, 200 mg once daily, or 150 mg twice daily) or a

placebo for 14 days.

Pharmacokinetic (PK) Sampling: Serial blood samples were collected at predefined time

points post-dose to determine plasma concentrations of DS-1040.

Bioanalysis: Plasma concentrations of DS-1040 were measured using a validated analytical

method.

2. Intravenous Dose Escalation Study in Acute Ischemic Stroke Patients[5]

Study Design: A randomized, placebo-controlled, single-blind, dose-escalation phase 1 trial.

Subjects: Japanese patients with acute ischemic stroke who were eligible for thrombectomy.

Dose Cohorts: Subjects were randomized to receive a single intravenous infusion of DS-

1040 (0.6, 1.2, 2.4, or 4.8 mg) or a placebo.

Drug Administration: DS-1040 or placebo was administered as a 6-hour intravenous infusion.

PK Sampling: Blood samples were collected to assess the pharmacokinetic profile of DS-

1040.
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Caption: Mechanism of action of DS-1040 in enhancing fibrinolysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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